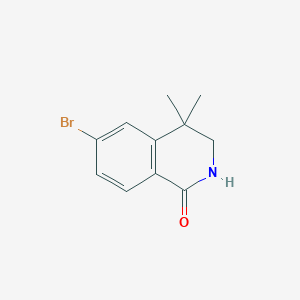
6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
概要
説明
6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom and two methyl groups attached to the isoquinoline core, which may influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6th position of the isoquinoline ring.
Methylation: Addition of methyl groups to the 4th position.
Cyclization: Formation of the dihydroisoquinoline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: As a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action for 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
6-bromoisoquinoline: Lacks the dimethyl groups.
4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.
Isoquinoline: The parent compound without any substitutions.
Uniqueness
6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and dimethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
生物活性
6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1396777-58-4) is a compound of interest in medicinal chemistry due to its structural similarity to various biologically active isoquinoline derivatives. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrN O
- Molecular Weight : 254.12 g/mol
- Boiling Point : Approximately 426 °C (predicted)
- Density : 1.385 g/cm (predicted)
- pKa : 14.30 (predicted)
Biological Activity Overview
Research into the biological activity of this compound indicates potential pharmacological effects, particularly in the following areas:
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For example, it has been noted to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), a critical enzyme associated with antibiotic resistance .
2. Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary investigations indicate that it may act as a modulator of dopamine receptors, which could have implications for treating neuropsychiatric disorders. Specifically, its effects on D2 dopamine receptors have been studied, revealing promising results in enhancing receptor activity without significant side effects .
3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it possesses selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells, suggesting a potential role in cancer therapy .
Research Findings and Case Studies
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to interact with specific enzymes and receptors suggests that it may function through multiple pathways:
- Enzyme Inhibition : By inhibiting enzymes like NDM-1, the compound can disrupt bacterial cell wall synthesis and survival.
- Receptor Modulation : Interaction with dopamine receptors may enhance or inhibit neurotransmitter signaling pathways relevant to mood regulation and cognitive function.
- Induction of Apoptosis : Cytotoxic effects on cancer cells may be mediated through pathways that induce programmed cell death.
特性
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRZVDTUXFZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














